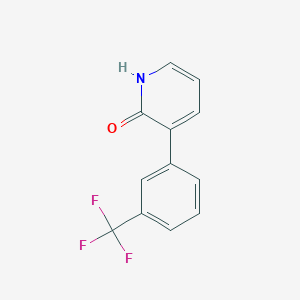

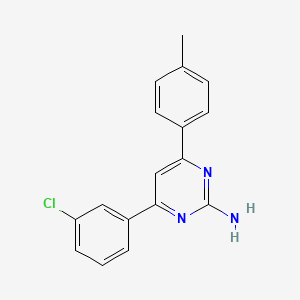

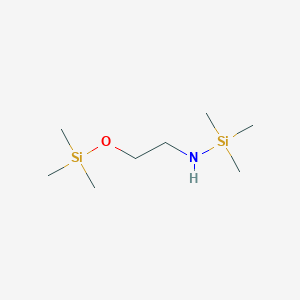

![molecular formula C12H9N3O B6329783 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline CAS No. 143361-81-3](/img/structure/B6329783.png)

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline

Overview

Description

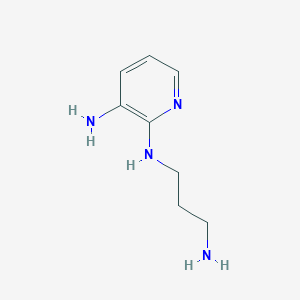

“4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline” is a chemical compound that belongs to the class of oxazolo-pyridines . It has a molecular weight of 211.219360 g/mol .

Synthesis Analysis

The synthesis of similar compounds involves a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid, mediated by PPA, followed by amide bond formation between the amino group and the relevant heteroaryl carboxylic acid using EDCI and DMAP .Scientific Research Applications

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used in the study of drug metabolism, gene expression, and signal transduction pathways. Additionally, this compound has been used in the study of cancer, neurological disorders, and other diseases.

Mechanism of Action

Target of Action

Oxazole derivatives, which include this compound, have been known to exhibit a wide spectrum of biological activities .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Oxazole derivatives have been reported to impact a variety of biochemical pathways .

Pharmacokinetics

It is noted that the compound has high gi absorption and is a substrate for p-gp . It is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 .

Result of Action

Oxazole derivatives have been reported to exhibit a range of biological activities .

Advantages and Limitations for Lab Experiments

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively non-toxic and has a low molecular weight, making it easy to work with. However, there are also some limitations to its use. For example, it is not soluble in water, and it is not very selective in its binding to proteins and other molecules.

Future Directions

There are a number of potential future directions for the use of 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of drugs and other molecules. Additionally, it could be used to study the effects of various environmental factors on biological systems, and to study the effects of various diseases on biological systems. Finally, it could be used to develop new drugs and therapies for various diseases and disorders.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 211.22

Cellular Effects

Preliminary studies suggest that the compound may have anticancer activity against several human cancer cell lines

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCQTFFDEWTZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.